
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is a complex organic compound with the molecular formula C17H13BrClNO2. This compound is notable for its unique structure, which includes a brominated phenyl group, a chlorinated indolizine moiety, and a methanone linkage. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.
Methanone Formation: The coupling of the brominated, hydroxylated phenyl ring with the chlorinated indolizine ring via a methanone linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-methylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-propylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-butylindolizin-3-yl)methanone
Uniqueness
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propiedades
Número CAS |
77833-00-2 |
|---|---|
Fórmula molecular |
C17H13BrClNO2 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
(3-bromo-4-hydroxyphenyl)-(1-chloro-2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C17H13BrClNO2/c1-2-11-15(19)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(18)9-10/h3-9,21H,2H2,1H3 |
Clave InChI |
HIXHJMWITGMFGT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N2C=CC=CC2=C1Cl)C(=O)C3=CC(=C(C=C3)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


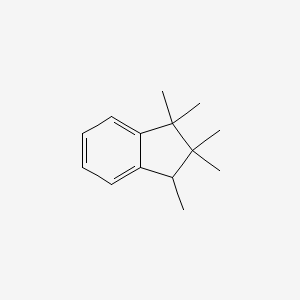
![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)
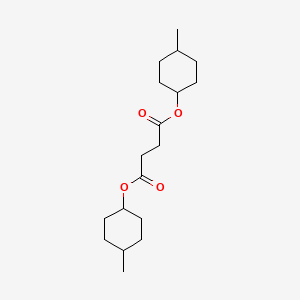

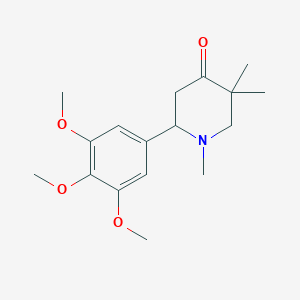
![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
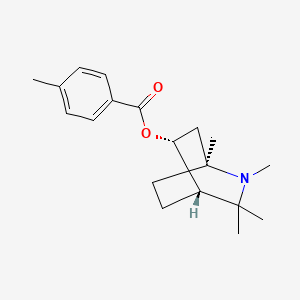
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)
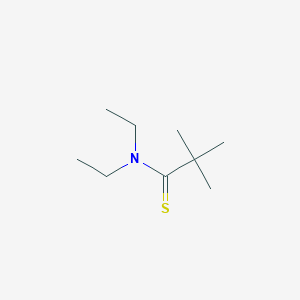

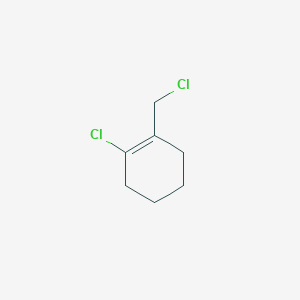

![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
